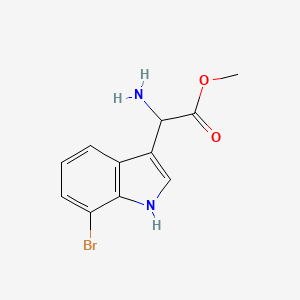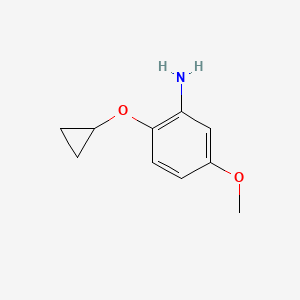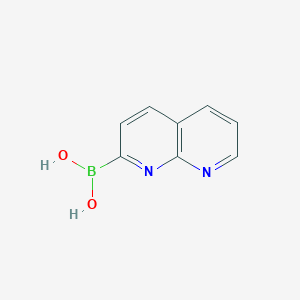
(1,8-Naphthyridin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,8-Naphthyridin-2-yl)boronic acid is a heterocyclic compound that contains both a naphthyridine ring and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-Naphthyridin-2-yl)boronic acid typically involves multicomponent reactions, Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
(1,8-Naphthyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the boronic acid group or the naphthyridine ring.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for Suzuki–Miyaura coupling reactions , sodium azide for cycloaddition reactions , and various oxidizing and reducing agents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
科学研究应用
(1,8-Naphthyridin-2-yl)boronic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (1,8-Naphthyridin-2-yl)boronic acid involves its ability to form complexes with metal ions and other molecules. For example, its interaction with mercury ions involves a photoinduced electron transfer (PET) mechanism, leading to fluorescence quenching . The compound’s boronic acid group can also form reversible covalent bonds with diols, enhancing its utility as a chemosensor .
相似化合物的比较
Similar Compounds
Similar compounds to (1,8-Naphthyridin-2-yl)boronic acid include other naphthyridine derivatives and boronic acid-containing molecules. Examples include:
1,8-Naphthyridine: A core structure with diverse biological activities and applications in materials science.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.
Uniqueness
Its ability to act as a chemosensor for metal ions and its potential in medicinal chemistry make it a valuable compound for further research and development .
属性
分子式 |
C8H7BN2O2 |
|---|---|
分子量 |
173.97 g/mol |
IUPAC 名称 |
1,8-naphthyridin-2-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5,12-13H |
InChI 键 |
VKHKHEQSYXSMNS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC2=C(C=CC=N2)C=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)

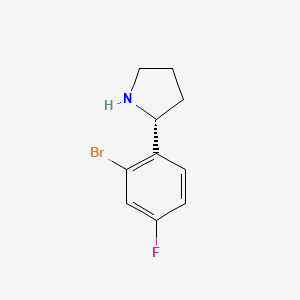

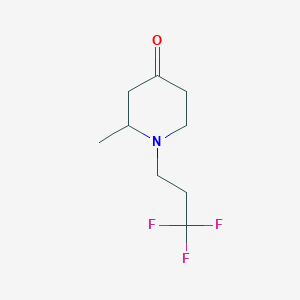

![7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13327802.png)
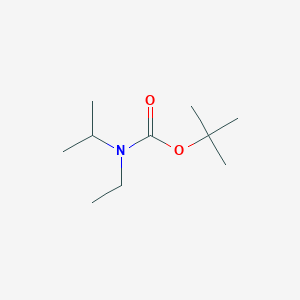

![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)

